molecular formula C7H9F3O2 B2745991 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid CAS No. 945495-63-6

1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2745991
CAS No.: 945495-63-6
M. Wt: 182.142
InChI Key: XRIDSIZKSOTJFF-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C7H9F3O2. It is characterized by the presence of a trifluoroethyl group attached to a cyclobutane ring, which is further connected to a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic acid
  • 1-(2,2,2-Trifluoroethyl)cyclopentane-1-carboxylic acid
  • 1-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid

Uniqueness

1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid is unique due to its specific combination of a trifluoroethyl group and a cyclobutane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)4-6(5(11)12)2-1-3-6/h1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIDSIZKSOTJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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